3-Benzyloxy-4-fluorobenzoic acid
CAS No.: 616197-92-3
Cat. No.: VC1983904
Molecular Formula: C14H11FO3
Molecular Weight: 246.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 616197-92-3 |
---|---|
Molecular Formula | C14H11FO3 |
Molecular Weight | 246.23 g/mol |
IUPAC Name | 4-fluoro-3-phenylmethoxybenzoic acid |
Standard InChI | InChI=1S/C14H11FO3/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |
Standard InChI Key | QDPLZEMDUVGSCO-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)O)F |
Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)O)F |
Introduction
3-Benzyloxy-4-fluorobenzoic acid is a synthetic organic compound with the molecular formula C14H11FO3. It is a derivative of benzoic acid, featuring a benzyloxy group at the 3-position and a fluorine atom at the 4-position of the benzene ring. This compound is of interest in various fields, including chemistry and materials science, due to its unique structural properties.
Synthesis and Preparation
The synthesis of 3-Benzyloxy-4-fluorobenzoic acid typically involves the reaction of 4-fluoro-3-hydroxybenzoic acid with benzyl chloride or a similar benzylating agent. This process is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction.
Synthesis Steps
-
Starting Material: 4-Fluoro-3-hydroxybenzoic acid
-
Reaction Conditions: The reaction is typically performed in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), with a base like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
-
Product Isolation: The product is isolated through standard organic chemistry techniques, including extraction and purification by recrystallization or chromatography.
Applications and Uses
3-Benzyloxy-4-fluorobenzoic acid can serve as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and materials with specific optical properties. Its unique structure makes it a valuable precursor for the development of liquid crystals and other advanced materials.
Potential Applications
-
Liquid Crystals: The bent-shaped structure of derivatives based on this compound can be useful in liquid crystal applications, offering unique optical properties.
-
Pharmaceutical Intermediates: The compound's functional groups make it a potential intermediate in the synthesis of pharmaceutical compounds.
Spectroscopic Data
-
NMR Spectroscopy: Useful for confirming the structure through proton and carbon NMR.
-
Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns.
Safety and Handling
When handling 3-Benzyloxy-4-fluorobenzoic acid, standard laboratory safety protocols should be followed. This includes wearing protective clothing, gloves, and safety glasses. The compound should be stored in a cool, dry place away from incompatible substances.
Hazard Information
-
Toxicity: Generally considered to be of low acute toxicity but may cause irritation upon contact with skin or eyes.
-
Environmental Impact: Not extensively studied, but organic compounds of this nature should be disposed of according to local regulations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume